Etelcalcetide Hydrochloride

Description

Properties

IUPAC Name |

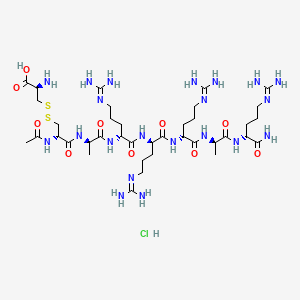

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQMSZGKHGQUHG-WZDHWKSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74ClN21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158103 | |

| Record name | Velcalcetide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334237-71-6 | |

| Record name | Etelcalcetide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velcalcetide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Etelcalcetide with the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of etelcalcetide to the calcium-sensing receptor (CaSR). It includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Etelcalcetide and the Calcium-Sensing Receptor

Etelcalcetide is a novel calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis.[1] It is a synthetic peptide that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[2] Etelcalcetide enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in PTH secretion.[1]

Unlike the first-generation calcimimetic cinacalcet, which binds to the transmembrane domain of the CaSR, etelcalcetide has a distinct binding site in the extracellular domain of the receptor.[3] This guide delves into the specifics of this interaction, providing the available quantitative data and the methodologies used to obtain it.

Quantitative Binding and Functional Data

The interaction of etelcalcetide with the CaSR has been characterized primarily through in vitro functional assays that measure the downstream consequences of receptor activation. Direct radioligand binding assays are challenging due to the nature of the ligand and its covalent binding mechanism. The following tables summarize the key quantitative parameters reported in the literature.

| Parameter | Value | Assay Type | Cell Line | Conditions | Reference |

| EC50 | 25 µM | Inositol Monophosphate (IP1) Accumulation | HEK-293T expressing human CaSR | In the presence of 1.2 mM CaCl2 | [4] |

| EC50 | 0.53 µM (95% CI: 0.28-1.0 µM) | Intracellular Calcium Mobilization | HEK-293T expressing human CaSR | In the presence of 1.0 mM Ca2+ | [1] |

Note: The difference in EC50 values can be attributed to the different functional endpoints measured in the two assays (IP1 accumulation versus intracellular calcium mobilization) and slight variations in experimental conditions.

Binding Mechanism and Site

Etelcalcetide's mechanism of action involves a unique covalent interaction with the CaSR. It is predicted to form a disulfide bond with cysteine 482 (Cys482), located in the Venus flytrap (VFT) domain of the receptor's extracellular region.[2][5] This covalent binding is a key feature that distinguishes it from other calcimimetics.

Even in the absence of extracellular calcium, etelcalcetide can directly activate the CaSR, indicating it can function as a direct agonist, although significantly higher concentrations are required for the same magnitude of response.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in vitro functional assays used to characterize the binding and activity of etelcalcetide on the CaSR.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate, a downstream product of Gq/11-mediated phospholipase C activation, upon CaSR stimulation.

Objective: To determine the potency (EC50) of etelcalcetide in activating the CaSR-mediated IP1 signaling pathway.

Materials:

-

HEK-293T cells stably expressing the human CaSR (hCaSR)

-

Parental HEK-293T cells (for control)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Etelcalcetide stock solution

-

IP-One HTRF assay kit (Cisbio)

-

Assay buffer (as per kit instructions)

-

Calcium chloride (CaCl2)

Procedure:

-

Cell Culture: Culture HEK-293T/hCaSR and parental HEK-293T cells in appropriate culture medium until they reach the desired confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Ligand Preparation: Prepare serial dilutions of etelcalcetide in the assay buffer containing a fixed concentration of CaCl2 (e.g., 1.2 mM).

-

Assay: a. Remove the culture medium from the wells. b. Wash the cells with PBS. c. Add the prepared etelcalcetide dilutions to the respective wells. d. Incubate the plate at 37°C for the time specified in the assay kit protocol (typically 60 minutes). e. Lyse the cells and add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the manufacturer's instructions. f. Incubate the plate in the dark at room temperature for the recommended duration.

-

Data Acquisition: Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

-

Data Analysis: Calculate the ratio of the emission signals and convert this to IP1 concentration using a standard curve. Plot the IP1 concentration against the logarithm of the etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon CaSR activation.

Objective: To determine the potency (EC50) of etelcalcetide in inducing calcium mobilization downstream of CaSR activation.

Materials:

-

HEK-293T cells stably expressing the hCaSR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Etelcalcetide stock solution

-

Calcium chloride (CaCl2)

-

NPS-2143 (CaSR antagonist for control experiments)

Procedure:

-

Cell Culture and Seeding: Culture and seed HEK-293T/hCaSR cells in 96-well plates as described for the IP1 assay.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in the assay buffer. b. Remove the culture medium and incubate the cells with the loading buffer at 37°C for a specified time (e.g., 60 minutes). c. Wash the cells with assay buffer to remove excess dye.

-

Assay: a. Prepare serial dilutions of etelcalcetide in the assay buffer containing a fixed concentration of CaCl2 (e.g., 1.0 mM). b. Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. c. Add the etelcalcetide dilutions to the wells and immediately start recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of etelcalcetide. Plot the peak response against the logarithm of the etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.[1]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by etelcalcetide and the general workflow of the in vitro assays.

Caption: Etelcalcetide signaling cascade in parathyroid cells.

Caption: Workflow for etelcalcetide functional potency assays.

Caption: Etelcalcetide's mechanism of action.

Conclusion

Etelcalcetide represents a significant advancement in the management of secondary hyperparathyroidism, distinguished by its unique peptide structure and covalent binding mechanism to the extracellular domain of the calcium-sensing receptor. The available in vitro data, primarily from functional assays measuring IP1 accumulation and intracellular calcium mobilization, confirm its potent activity as a positive allosteric modulator and direct agonist of the CaSR. Further research to determine the precise kinetic parameters of its covalent interaction and to obtain direct binding affinity data will provide a more complete understanding of its pharmacological profile. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of calcium homeostasis and GPCR pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Critical Cysteine Residues in Both the Calcium-Sensing Receptor and the Allosteric Activator AMG 416 Underlie the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Intravenous Calcimimetic Etelcalcetide: A Deep Dive into its Preclinical Pharmacodynamics

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of etelcalcetide, a second-generation intravenous calcimimetic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical animal models, offering a comprehensive overview of its mechanism of action, efficacy in modulating mineral homeostasis, and the experimental frameworks used to elucidate these properties.

Executive Summary

Etelcalcetide is a novel synthetic peptide that acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[1] This activation mimics the effect of high serum calcium levels, leading to a subsequent reduction in the synthesis and secretion of parathyroid hormone (PTH). Preclinical studies in rodent models of chronic kidney disease (CKD) and secondary hyperparathyroidism (SHPT) have consistently demonstrated the potent effects of etelcalcetide in lowering circulating PTH levels, as well as reducing serum calcium and phosphorus. This guide will detail the quantitative impact of etelcalcetide on these key biomarkers, outline the experimental protocols employed in these pivotal studies, and visualize the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation of the Calcium-Sensing Receptor

Etelcalcetide exerts its pharmacodynamic effects by binding to the extracellular domain of the CaSR.[1] Unlike endogenous calcium, etelcalcetide acts as a positive allosteric modulator, enhancing the sensitivity of the receptor to extracellular calcium.[2] This heightened activation of the CaSR initiates a cascade of intracellular signaling events within the parathyroid chief cells, ultimately culminating in the inhibition of PTH secretion.

Calcium-Sensing Receptor Signaling Pathway

The activation of the CaSR by etelcalcetide triggers multiple downstream signaling pathways, primarily through the coupling of G-proteins Gq/11 and Gi/o.[3][4] The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Collectively, these signaling events suppress the synthesis and exocytosis of PTH from the parathyroid gland.

Quantitative Pharmacodynamic Effects in a Rat Model of CKD-SHPT

A pivotal preclinical study by Yu et al. investigated the effects of etelcalcetide in a well-established rat model of Chronic Kidney Disease (CKD) with Secondary Hyperparathyroidism (SHPT) induced by an adenine-rich diet. The study demonstrated a significant and dose-dependent reduction in key mineral metabolism parameters.

Effects on Plasma Parathyroid Hormone (PTH)

Etelcalcetide administration resulted in a marked decrease in plasma PTH levels in the uremic rats. After 4 weeks of treatment, etelcalcetide-treated rats showed a significant reduction in PTH compared to vehicle-treated uremic rats.

| Treatment Group | Mean Plasma PTH (pg/mL) ± SEM |

| Non-uremic Control | 145 ± 25 |

| Uremic + Vehicle | 1250 ± 150 |

| Uremic + Etelcalcetide | 830 ± 120 |

| Data extracted from Yu et al. (2017). SEM: Standard Error of the Mean. |

Effects on Serum Calcium (Ca)

Treatment with etelcalcetide also led to a significant reduction in serum total calcium levels in the adenine-induced CKD rat model.

| Treatment Group | Mean Serum Ca (mg/dL) ± SEM |

| Non-uremic Control | 10.2 ± 0.1 |

| Uremic + Vehicle | 9.8 ± 0.2 |

| Uremic + Etelcalcetide | 9.1 ± 0.2 |

| Data extracted from Yu et al. (2017). |

Effects on Serum Phosphorus (P)

Etelcalcetide administration was associated with a significant decrease in serum phosphorus levels in the uremic rat model.

| Treatment Group | Mean Serum P (mg/dL) ± SEM |

| Non-uremic Control | 5.5 ± 0.3 |

| Uremic + Vehicle | 10.5 ± 0.8 |

| Uremic + Etelcalcetide | 8.5 ± 0.6 |

| Data extracted from Yu et al. (2017). |

Detailed Experimental Protocols

The following section outlines the key experimental methodologies employed in the preclinical evaluation of etelcalcetide in the adenine-induced CKD rat model.

Animal Model and Induction of CKD-SHPT

-

Induction Agent: Chronic kidney disease and secondary hyperparathyroidism were induced by feeding a diet supplemented with 0.75% adenine for a period of 4 weeks.[1][3]

-

Mechanism of Induction: Orally administered adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to tubulointerstitial inflammation, fibrosis, and subsequent renal failure.[5]

-

Control Group: A non-uremic control group was fed a standard diet without adenine.[1]

Dosing and Administration

-

Route of Administration: Etelcalcetide was administered via subcutaneous injection.

-

Dosing Regimen: The specific dosage and frequency of administration varied across studies, with a representative study utilizing daily injections for 4 weeks.[6]

-

Vehicle Control: The vehicle-treated uremic group received injections of the vehicle solution without the active drug.

Biomarker Analysis

-

Blood Sampling: Blood samples were collected at specified time points throughout the study for the analysis of plasma PTH, serum calcium, and serum phosphorus.

-

PTH Measurement: Plasma intact PTH (iPTH) levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.[7]

-

Calcium and Phosphorus Measurement: Serum total calcium and inorganic phosphorus concentrations were measured using automated biochemical analyzers, often employing colorimetric assays or inductively coupled plasma mass spectrometry (ICP-MS).[5][8]

Conclusion

The preclinical data robustly support the pharmacodynamic profile of etelcalcetide as a potent calcimimetic agent. In well-established animal models of CKD-SHPT, etelcalcetide effectively reduces elevated levels of PTH, serum calcium, and phosphorus. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for its clinical development and application in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This technical guide serves as a valuable resource for understanding the fundamental preclinical science that underpins the therapeutic use of etelcalcetide.

References

- 1. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etelcalcetide decreases the PTH-calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Effects of Etelcalcetide on Bone Microstructure in the Adenine-Induced Chronic Kidney Disease Rat Model [scirp.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Etelcalcetide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of etelcalcetide hydrochloride, a peptide-based calcimimetic agent. The information compiled herein, including quantitative solubility data, factors influencing solubility, and standardized experimental protocols, serves as a critical resource for formulation development, preclinical studies, and analytical method development.

Introduction to this compound

Etelcalcetide is a synthetic peptide agonist of the calcium-sensing receptor (CaSR) used for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a therapeutic peptide, its solubility is a fundamental physicochemical property that dictates its formulation, stability, and bioavailability. This compound is the salt form, a white to off-white powder, which is generally more water-soluble than its free base.[3][4] Understanding its solubility in various solvent systems, particularly dimethyl sulfoxide (DMSO) for in vitro stock solutions and aqueous buffers for physiological and formulation studies, is paramount for researchers.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. This data is crucial for preparing stock solutions and formulating aqueous preparations for in vivo and in vitro experiments. The available quantitative data is summarized below.

| Solvent System | Reported Solubility (mg/mL) | Molar Concentration (mM)† | Notes | Source(s) |

| DMSO | ~ 10 mg/mL | ~ 8.37 mM | A common solvent for creating concentrated stock solutions for biological assays. | [2][5][6] |

| PBS (pH 7.2) | ~ 10 mg/mL | ~ 8.37 mM | Represents solubility in a physiologically relevant buffered saline solution. | [2][5][6] |

| Water | ≥ 50 mg/mL | ≥ 41.85 mM | The drug's prescribing information notes it is "soluble in water."[3] A supplier reports a solubility of at least 50 mg/mL.[7] | [3][7] |

†Molar concentration calculated using the molecular weight of this compound (approx. 1084.7 g/mol , as the exact salt form can vary).[6][8] Solubility values are approximate and may vary based on the specific batch, purity, temperature, and exact composition of the buffer.

Mechanism of Action and Signaling Pathway

Etelcalcetide functions as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][9] It binds to the extracellular domain of the CaSR on parathyroid chief cells, enhancing the receptor's sensitivity to extracellular calcium.[10] This activation mimics the effect of high calcium levels, leading to a reduction in the secretion of parathyroid hormone (PTH).[10][11]

Factors Influencing Etelcalcetide Solubility

The solubility of peptides like etelcalcetide is not fixed and can be significantly influenced by several physicochemical factors.[12] For drug development professionals, manipulating these factors is key to creating stable and effective formulations. The commercial formulation (Parsabiv®) is a sterile solution at pH 3.3, containing succinic acid as a buffer and sodium chloride for isotonicity, highlighting the importance of pH and ionic strength in maintaining solubility and stability.[13]

-

pH: As a peptide with multiple ionizable groups (arginine residues), etelcalcetide's net charge is highly pH-dependent.[14] Its high solubility in water is likely due to its highly charged nature. The low pH (3.3) of its commercial formulation suggests that maintaining a positive net charge is critical for preventing aggregation and ensuring solubility.[13]

-

Ionic Strength: The presence of salts, such as NaCl in the formulation or PBS, can affect solubility. Salts can either increase solubility ("salting in") or decrease it ("salting out") depending on their concentration and the peptide's characteristics.

-

Co-solvents: Organic solvents like DMSO can disrupt hydrophobic interactions and hydrogen bonding, often increasing the solubility of peptides that have poor aqueous solubility.[12] However, for a highly water-soluble peptide like etelcalcetide, DMSO is primarily used for convenience in preparing high-concentration stocks for in vitro use.[5]

-

Buffer Species: The type of buffer can influence solubility through specific ion interactions. The use of a succinate buffer in the commercial product is a deliberate choice to ensure stability and compatibility at the target pH.[13]

Experimental Protocol: Determining Aqueous Solubility

A precise and reproducible protocol is essential for determining the solubility of etelcalcetide in a new buffer or formulation. The "shake-flask" method is a standard and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected aqueous buffer (e.g., 20 mM Sodium Citrate, pH 4.0)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge capable of >10,000 x g

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm) for quantification.

Methodology:

-

Buffer Preparation: Prepare and pH-adjust the desired aqueous buffer. Filter through a 0.22 µm filter.

-

Addition of Excess Solid: Add an excess amount of this compound solid to a microcentrifuge tube (e.g., add 20 mg to 1 mL of buffer, which is above the expected solubility limit). This ensures that a saturated solution is achieved.

-

Equilibration: Place the tubes on a temperature-controlled orbital shaker (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be sufficient to ensure the concentration of the dissolved peptide in the supernatant no longer changes.

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution & Quantification: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC method to determine the precise concentration.

-

Calculation: The equilibrium solubility is the concentration determined by HPLC, adjusted for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

References

- 1. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pi.amgen.com [pi.amgen.com]

- 4. msds.amgen.com [msds.amgen.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Etelcalcetide HCl | 1334237-71-6 [amp.chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | C38H74ClN21O10S2 | CID 71515466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Etelcalcetide - Wikipedia [en.wikipedia.org]

- 12. jpt.com [jpt.com]

- 13. WO2022034545A1 - Etelcalcetide formulations for parenteral use - Google Patents [patents.google.com]

- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]

Unveiling the Nonclinical Safety Profile of Etelcalcetide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Etelcalcetide, a novel calcimimetic agent, has emerged as a significant therapeutic option for the management of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis. This technical guide provides a comprehensive overview of the nonclinical safety and toxicology profile of etelcalcetide, drawing from a robust portfolio of in vitro and in vivo studies. The data presented herein, summarized in detailed tables and accompanied by descriptions of experimental protocols and illustrative diagrams, offer critical insights for researchers, scientists, and drug development professionals engaged in the fields of nephrology, endocrinology, and pharmacology.

Etelcalcetide is a synthetic peptide that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By binding to the CaSR on parathyroid chief cells, it enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH).[1][2][3] This mechanism of action effectively addresses the hallmark of secondary hyperparathyroidism. The nonclinical safety evaluation of etelcalcetide was comprehensive, encompassing single- and repeat-dose toxicity studies, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Etelcalcetide's therapeutic effect is mediated through its interaction with the CaSR, a G-protein coupled receptor crucial for maintaining calcium homeostasis. The following diagram illustrates the signaling pathway.

References

- 1. Nonclinical Safety Profile of Etelcalcetide, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Real-world safety profile of etelcalcetide in dialysis-related secondary hyperparathyroidism: a pharmacovigilance analysis of FAERS data - PMC [pmc.ncbi.nlm.nih.gov]

Biotransformation of Etelcalcetide via Reversible Disulfide Exchange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide (Parsabiv™) is a novel calcimimetic agent administered intravenously for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide, its mechanism of action and metabolic fate are of significant interest to researchers and drug development professionals. Unlike many small molecule drugs, etelcalcetide is not metabolized by cytochrome P450 (CYP) enzymes.[1][3][4][5] Instead, its biotransformation occurs in the blood through a fascinating process of reversible disulfide exchange with endogenous thiols, predominantly serum albumin.[1][3][4][5][6][7][8] This technical guide provides an in-depth exploration of this biotransformation pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.

Core Concepts: Mechanism of Action and Biotransformation

Etelcalcetide is a D-amino acid peptide that acts as an allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[6][8][9] By binding to the CaSR, etelcalcetide enhances its sensitivity to extracellular calcium, leading to a decrease in the secretion of parathyroid hormone (PTH).[3][6][8] This reduction in PTH levels helps to manage the mineral and bone disorders associated with CKD.

The primary route of etelcalcetide's biotransformation is a reversible disulfide exchange with endogenous thiols in the bloodstream.[1][3][4][7] This process predominantly leads to the formation of a covalent conjugate with serum albumin, referred to as the serum albumin peptide conjugate (SAPC).[7][10][11] This conjugation is reversible, creating a dynamic equilibrium between free etelcalcetide and its protein-bound form.[7][10] The formation of the SAPC is significantly faster than its dissociation back to etelcalcetide.[7][11][12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biotransformation and pharmacokinetics of etelcalcetide.

| Parameter | Value | Reference |

| Rate of SAPC formation vs. reverse process | 18-fold faster | [7][13] |

| Ratio of conjugation-deconjugation rate constants | 11.3 | [14] |

| Plasma exposure of biotransformation products vs. etelcalcetide | ~5-fold higher | [1][4] |

| Hemodialysis clearance of etelcalcetide | 7.66 L/hour | [1][15] |

| Percentage of dose eliminated by hemodialysis | ~60% | [10][11][12][16] |

| Effective half-life in hemodialysis patients | 3-4 days | [1][3] |

| Non-covalent binding to plasma proteins (fraction unbound) | 0.53 | [6] |

| Blood-to-plasma [14C]-etelcalcetide concentration ratio | ~0.6 | [6][8] |

Table 1: Key Quantitative Parameters of Etelcalcetide Biotransformation and Pharmacokinetics.

Experimental Protocols

While specific, detailed step-by-step protocols are proprietary to the conducting researchers, the methodologies employed in key experiments can be inferred from published studies.

In Vitro Biotransformation Studies

Objective: To characterize the kinetics of etelcalcetide's disulfide exchange with endogenous thiols in whole blood.

Methodology:

-

Incubation: Radiolabeled ([14C]) etelcalcetide is incubated with fresh human whole blood or plasma at physiological temperature (37°C).

-

Time-course Sampling: Aliquots of the incubation mixture are taken at various time points.

-

Separation of Components: The samples are processed to separate plasma proteins from low molecular weight compounds. This is typically achieved through precipitation of proteins with an organic solvent (e.g., acetonitrile) followed by centrifugation.

-

Chromatographic Analysis: The supernatant containing unbound etelcalcetide and its low molecular weight biotransformation products is analyzed using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The protein pellet, containing the SAPC, is also analyzed for radioactivity.

-

Kinetic Modeling: The disappearance of the parent etelcalcetide and the formation of the SAPC and other biotransformation products over time are used to calculate kinetic rate constants for the forward (conjugation) and reverse (deconjugation) reactions.[7][13]

In Vitro Hemodialysis Clearance Studies

Objective: To determine the clearance of etelcalcetide by hemodialysis.

Methodology:

-

Dialysis System Setup: An in vitro hemodialysis system is assembled using a clinical hemodialyzer.

-

Drug Introduction: Etelcalcetide is added to a circulating fluid (e.g., saline or blood) on one side of the dialysis membrane.

-

Dialysis Simulation: The fluid is circulated through the system, and samples are collected from both the "blood" and "dialysate" compartments at regular intervals.

-

Concentration Measurement: The concentration of etelcalcetide in the collected samples is measured using a validated analytical method (e.g., LC-MS/MS).

-

Clearance Calculation: The rate of drug removal from the "blood" compartment and its appearance in the "dialysate" compartment are used to calculate the hemodialysis clearance.[7][13]

Visualizations

Etelcalcetide Mechanism of Action

Caption: Allosteric modulation of the CaSR by etelcalcetide leading to decreased PTH secretion.

Biotransformation of Etelcalcetide via Reversible Disulfide Exchange

Caption: Reversible disulfide exchange of etelcalcetide with serum albumin and other thiols.

Experimental Workflow for In Vitro Biotransformation Analysis

Caption: Workflow for determining the kinetics of etelcalcetide's biotransformation in vitro.

Conclusion

The biotransformation of etelcalcetide via reversible disulfide exchange is a key determinant of its pharmacokinetic profile. The formation of a long-lasting serum albumin peptide conjugate acts as a circulating reservoir for the active drug, contributing to its extended half-life in patients undergoing hemodialysis. Understanding this unique metabolic pathway is crucial for optimizing dosing strategies and for the development of future peptide-based therapeutics. This technical guide provides a foundational understanding of this process, supported by quantitative data and conceptual visualizations, to aid researchers and clinicians in their work with this important therapeutic agent.

References

- 1. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parsabiv™ (etelcalcetide) for the Treatment of Secondary Hyperparathyroidism (SHPT) - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Formulary Drug Review: Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Etelcalcetide - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics, Biotransformation, and Excretion of [14C]Etelcalcetide (AMG 416) Following a Single Microtracer Intravenous Dose in Patients with Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of working group on CKD-MBD of the Italian Society of Nephrology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug disposition model of radiolabeled etelcalcetide in patients with chronic kidney disease and secondary hyperparathyroidism on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fdu.edu [fdu.edu]

- 16. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the L-Cysteine Disulfide Bond in Etelcalcetide's Structure and Function

Introduction

Etelcalcetide (trade name Parsabiv®) is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] Unlike its small molecule predecessor, cinacalcet, Etelcalcetide is a synthetic peptide agonist of the Calcium-Sensing Receptor (CaSR).[3][4] Its unique structure, composed of seven D-amino acids and a terminal L-cysteine, is defined by a critical disulfide bond.[3][4][5] This bond is not merely a structural brace; it is central to the molecule's mechanism of action, biotransformation, and pharmacokinetic profile. This technical guide provides a detailed examination of the multifaceted role of the L-cysteine disulfide bond in Etelcalcetide's molecular activity.

The Molecular Architecture of Etelcalcetide

Etelcalcetide is a linear octapeptide with the sequence N-acetyl-D-cysteinyl-D-alanyl-D-arginyl-D-arginyl-D-arginyl-D-alanyl-D-argininamide.[6] This core structure is linked via a disulfide bond between its N-terminal D-cysteine and a separate L-cysteine molecule.[3][5] The incorporation of D-amino acids renders the peptide resistant to degradation by endogenous proteases, a key design feature for enhancing its stability and duration of action.[2]

The most pivotal feature of its structure is this terminal disulfide bond. Disulfide bonds are known to be fundamental for the molecular architecture of peptides and proteins, providing stability to their three-dimensional structure.[7][8][9] In Etelcalcetide, this bond's function extends far beyond structural stabilization, directly participating in receptor activation and metabolic pathways.

Core Functions of the Disulfide Bond

The disulfide bond in Etelcalcetide is instrumental to its therapeutic effect, influencing its pharmacodynamics and pharmacokinetics through three primary mechanisms: receptor binding and activation, structural integrity, and biotransformation.

Covalent Receptor Binding and Allosteric Activation

The primary mechanism of action for Etelcalcetide involves its interaction with the CaSR, a Class C G-protein coupled receptor (GPCR) that regulates parathyroid hormone (PTH) secretion.[1][10] The disulfide bond of Etelcalcetide facilitates a covalent interaction with the receptor. It is understood to form a new, reversible disulfide bond with a specific cysteine residue, Cys482, located in the extracellular domain of the CaSR.[2][11]

This covalent tethering leads to a long-lasting allosteric activation of the receptor.[2] As an allosteric modulator, Etelcalcetide increases the CaSR's sensitivity to extracellular calcium, leading to a significant and dose-dependent reduction in PTH secretion.[6][12][13] This reduction in PTH occurs rapidly, within 30 minutes of intravenous administration.[12][13] A key distinction from earlier calcimimetics is that Etelcalcetide can activate the CaSR even in calcium-free conditions, suggesting it also functions as a direct agonist.[2]

Biotransformation and Pharmacokinetic Profile

Beyond receptor binding, the disulfide bond is the primary site of Etelcalcetide's biotransformation. In the bloodstream, the molecule undergoes a reversible disulfide exchange with endogenous thiols, predominantly the free cysteine on serum albumin.[3][12][13] This reaction forms a covalent serum albumin peptide conjugate (SAPC).[3][5]

This conjugation process is dynamic and crucial to the drug's long half-life.[2]

-

Reservoir Effect: The SAPC, with a molecular weight of approximately 67 kDa, is too large to be cleared by hemodialysis and acts as a circulating reservoir for the active drug.[2]

-

Reversible Release: Following the removal of free Etelcalcetide from plasma during a hemodialysis session, the equilibrium shifts, causing the SAPC to release active Etelcalcetide back into circulation.[3] This re-equilibration partially restores plasma concentrations between dialysis sessions.[3]

-

Reaction Kinetics: The rate of SAPC formation from Etelcalcetide is approximately 18-fold faster than the reverse reaction (the release of Etelcalcetide from the conjugate).[5][14]

This unique biotransformation pathway means Etelcalcetide is not metabolized by cytochrome P450 enzymes.[6][12] Its clearance in patients with end-stage renal disease is primarily driven by hemodialysis.[3][6]

Quantitative Data Summary

The functional consequences of the disulfide bond are evident in the pharmacokinetic and pharmacodynamic profiles of Etelcalcetide.

| Parameter | Value / Observation | Source(s) |

| Elimination Half-Life | 3–5 days (in hemodialysis patients) | [1][2] |

| Primary Clearance Route | Hemodialysis (~60% of dose recovered in dialysate) | [3][6] |

| Plasma Protein Binding | Predominantly covalent binding to albumin via disulfide exchange. Non-covalent binding is low. | [6][12][13] |

| Metabolism | Not metabolized by CYP450 enzymes. Biotransformation via disulfide exchange. | [6][12] |

| Parameter | Efficacy Result | Source(s) |

| PTH Reduction (>30%) | 68.2% of patients (vs. 57.7% for cinacalcet) | [2] |

| PTH Reduction (>50%) | 52.4% of patients (vs. 40.2% for cinacalcet) | [2] |

| Time to PTH Reduction | Within 30 minutes post-dose | [12][13] |

| FGF23 Reduction (>30%) | 74.4% of patients (vs. 57.5% for cinacalcet) | [2] |

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Activation of the CaSR by Etelcalcetide initiates a cascade of intracellular signaling events within the parathyroid chief cells. The CaSR couples to multiple heterotrimeric G-proteins, primarily Gq/11 and Gi/o.[15][16]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC).[10][16]

-

PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[16]

-

PTH Secretion Inhibition: The resulting increase in intracellular calcium concentration is the primary signal that inhibits the synthesis and exocytosis of PTH-containing vesicles.[10]

-

Gi/o Pathway: The CaSR also signals through Gi/o to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which further contributes to the suppression of PTH secretion.[15][17]

Experimental Protocol: Disulfide Bond Mapping by LC-MS/MS

Verifying the disulfide linkage in Etelcalcetide and characterizing its biotransformation products relies on mass spectrometry-based methods. The following protocol outlines a general workflow for disulfide bond analysis.

Objective: To confirm the disulfide linkage between the D-cysteine of the peptide backbone and the L-cysteine moiety.

Materials:

-

Etelcalcetide reference standard

-

Urea, Tris buffer, Iodoacetamide (IAM), Dithiothreitol (DTT)

-

Proteolytic enzyme (e.g., Trypsin, Lys-C)

-

Formic Acid (FA)

-

HPLC-grade water and acetonitrile

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Sample Preparation (Parallel Digestions):

-

Non-Reduced Sample: a. Dissolve Etelcalcetide in a denaturing buffer (e.g., 8 M urea) to unfold the peptide. b. To prevent disulfide scrambling, block any potential free thiols by adding iodoacetamide (IAM) and incubating in the dark. c. Proceed directly to enzymatic digestion.

-

Reduced and Alkylated Sample (Control): a. Dissolve Etelcalcetide in the same denaturing buffer. b. Add a reducing agent, such as DTT, to break the disulfide bond. Incubate to ensure complete reduction. c. Alkylate the newly formed free thiols with IAM to prevent re-oxidation. d. Proceed to enzymatic digestion.

-

-

Enzymatic Digestion:

-

Dilute the denatured samples to reduce the urea concentration to <1 M, ensuring enzyme activity.

-

Add a protease (e.g., Trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).[18]

-

Incubate overnight at 37°C.[18]

-

Quench the digestion by adding formic acid to a final concentration of ~1%.[18]

-

-

LC-MS/MS Analysis:

-

Inject the digested peptide mixtures onto a reverse-phase HPLC column (e.g., C18).

-

Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Analyze the eluent using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode. This involves alternating between full MS scans to detect peptide masses and MS/MS scans to fragment selected peptides for sequence information.[19]

-

-

Data Analysis:

-

Compare the chromatograms of the non-reduced and reduced samples. The peptide fragment containing the intact disulfide bond will have a specific mass and retention time in the non-reduced sample.

-

In the reduced/alkylated sample, this peak will disappear and be replaced by two new peaks corresponding to the individual, now-separated peptide chains, with their cysteine residues modified by the alkylating agent (a mass increase of 57 Da for IAM).[20]

-

Analyze the MS/MS fragmentation data of the disulfide-linked peptide from the non-reduced sample. Specialized software can identify these linked peptides and confirm the connection between the specific cysteine residues.

-

Conclusion

The L-cysteine disulfide bond in Etelcalcetide is a sophisticated example of rational drug design, transcending the conventional role of a simple structural stabilizer. It is a functionally integral component that directly mediates a covalent interaction with the Calcium-Sensing Receptor, drives a unique biotransformation pathway that creates a drug reservoir with serum albumin, and ultimately defines the drug's potent, long-lasting pharmacodynamic effect and its favorable pharmacokinetic profile for hemodialysis patients. A thorough understanding of this bond's chemistry and biological activity is essential for researchers and clinicians involved in the development and application of peptide-based therapeutics.

References

- 1. Etelcalcetide - Wikipedia [en.wikipedia.org]

- 2. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Biotransformation, and Excretion of [14C]Etelcalcetide (AMG 416) Following a Single Microtracer Intravenous Dose in Patients with Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 8. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]

- 10. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sciex.com [sciex.com]

- 20. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Etelcalcetide Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etelcalcetide hydrochloride is a novel, second-generation calcimimetic agent that acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR).[1][2] It is a synthetic peptide comprised of D-amino acids, which confers resistance to proteolytic degradation.[3] Etelcalcetide enhances the sensitivity of the CaSR to extracellular calcium, leading to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH).[1][4] This property makes it a valuable tool for in vitro studies of CaSR signaling and for the development of therapeutics targeting disorders of calcium homeostasis, such as secondary hyperparathyroidism.[4]

These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell-based assays to characterize its activity.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid.[5] Proper solubilization is critical for accurate and reproducible experimental results. The solubility in various common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Notes |

| Water | ≥ 50 mg/mL | [6] Can be used to prepare high-concentration stock solutions. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] Suitable for preparing working solutions for direct application to cells. |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] Can be used as a solvent for stock solutions. Ensure final DMSO concentration in cell culture is non-toxic (typically ≤ 0.5%). |

Stock Solution Preparation and Storage

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, for aqueous solutions)

Protocol for 10 mM Aqueous Stock Solution:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. The molecular weight of this compound is approximately 1084.7 g/mol .

-

Solubilization: Add the calculated volume of sterile water to achieve a 10 mM concentration. For example, for 1 mg of this compound, add approximately 92.2 µL of water.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

-

Sterilization (Optional): For aqueous solutions, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to cell culture media.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for 10 mM DMSO Stock Solution:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

-

Solubilization: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

-

Mixing: Vortex thoroughly until the powder is fully dissolved.

-

Aliquoting and Storage: Aliquot and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is below the toxicity threshold for the specific cell line being used.

Experimental Protocols

Intracellular Calcium Mobilization Assay in HEK293 Cells Expressing CaSR

This assay measures the ability of Etelcalcetide to activate the CaSR, leading to an increase in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well black, clear-bottom cell culture plates

-

This compound stock solution

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127 (for Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed the CaSR-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 4 x 10⁴ to 8 x 10⁴ cells per well). Incubate for 24-48 hours.

-

Dye Loading:

-

Prepare the fluorescent calcium indicator loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves mixing with Pluronic F-127 to aid in cell loading.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

-

Compound Addition:

-

Prepare a dilution series of this compound in HBSS at concentrations 2-fold or 5-fold higher than the final desired concentrations.

-

Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

-

After a short baseline reading, add the Etelcalcetide dilutions to the respective wells.

-

-

Data Acquisition: Continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) every 1-5 seconds for a period of 1-5 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of Etelcalcetide and plot the dose-response curve to determine the EC50 value.

Parathyroid Hormone (PTH) Secretion Assay in Primary Parathyroid Cells

This assay directly measures the primary pharmacological effect of Etelcalcetide – the inhibition of PTH secretion.

Materials:

-

Primary parathyroid cells (e.g., from rodent models or human tissue)

-

Appropriate culture medium for primary parathyroid cells

-

24-well or 48-well cell culture plates

-

This compound stock solution

-

Assay buffer with varying concentrations of extracellular calcium

-

Human or rat PTH ELISA kit

-

Cell lysis buffer (for normalization to total protein or cell number)

-

Protein assay kit (e.g., BCA)

Protocol:

-

Cell Seeding: Isolate and seed primary parathyroid cells in multi-well plates according to established protocols. Allow the cells to adhere and recover.

-

Pre-incubation: Gently wash the cells with a low-calcium assay buffer. Pre-incubate the cells in this buffer for a defined period (e.g., 30-60 minutes) to establish a basal level of PTH secretion.

-

Treatment:

-

Prepare treatment solutions containing a fixed concentration of extracellular calcium (e.g., physiological or slightly elevated) and a dilution series of this compound.

-

Remove the pre-incubation buffer and add the treatment solutions to the cells.

-

-

Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well. This will be used to measure the amount of secreted PTH.

-

PTH Measurement: Quantify the PTH concentration in the collected supernatants using a validated ELISA kit, following the manufacturer's instructions.

-

Cell Lysis and Normalization: Lyse the cells remaining in the wells and determine the total protein content or cell number for each well. Normalize the measured PTH concentrations to the total protein or cell number to account for any variations in cell density.

-

Data Analysis: Plot the normalized PTH secretion as a function of Etelcalcetide concentration to generate a dose-response curve and calculate the IC50 value.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological activity of this compound from published studies.

Table 1: In Vitro Activity of Etelcalcetide on CaSR Activation

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| HEK293T expressing human CaSR | Intracellular Calcium Mobilization | Increase in intracellular Ca²⁺ | 0.53 | [7] |

Table 2: In Vitro Activity of Etelcalcetide on PTH Secretion

| Cell Type | Assay | Endpoint | IC50 (µM) | Reference |

| Primary human parathyroid cells | PTH Secretion | Inhibition of PTH secretion | 0.42 - 20.8* |

*The wide range of IC50 values in primary human parathyroid cells may reflect patient-to-patient variability and differences in CaSR expression levels.

Visualizations

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by Etelcalcetide.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Caption: Experimental workflow for an intracellular calcium mobilization assay using Etelcalcetide.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Nonclinical Safety Profile of Etelcalcetide, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Formulary Drug Review: Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary Hyperparathyroidism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Etelcalcetide Administration in Rat Models of Renal Insufficiency

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etelcalcetide is a novel calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), effectively reducing parathyroid hormone (PTH) levels.[1][2] It is used in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1] Preclinical studies in rodent models of renal insufficiency are crucial for understanding the efficacy, pharmacokinetics, and pharmacodynamics of etelcalcetide. These application notes provide detailed protocols for the administration of etelcalcetide in two commonly used rat models of renal insufficiency: the adenine-induced CKD model and the 5/6 nephrectomy model.

Data Presentation

The following tables summarize quantitative data from studies administering etelcalcetide to rat models of renal insufficiency.

Table 1: Etelcalcetide Administration in Adenine-Induced Chronic Kidney Disease (CKD) Rat Model

| Parameter | Vehicle Control | Etelcalcetide-Treated | Reference |

| Animal Model | Male Wistar rats | Male Wistar rats | [3] |

| Induction of CKD | 0.75% adenine in diet for 4 weeks | 0.75% adenine in diet for 4 weeks | [3] |

| Etelcalcetide Dose | Vehicle (10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5) | 0.3 mg/kg, subcutaneously, once a day for 4 weeks | [4] |

| Plasma PTH (pg/mL) | Significantly elevated | Significant reduction of approximately 33% compared to vehicle | [4] |

| Serum Calcium (mg/dL) | Elevated | Significantly lower than vehicle-treated uremic rats | [3] |

| Serum Phosphorus (mg/dL) | Elevated | Significantly lower than vehicle-treated uremic rats | [3] |

| Aortic Calcium Content | Significantly elevated | Significantly lower than vehicle-treated uremic rats | [3] |

Table 2: Etelcalcetide Administration in 5/6 Nephrectomy (Nx) Rat Model

| Parameter | Vehicle Control | Etelcalcetide-Treated | Reference |

| Animal Model | Male Sprague-Dawley rats | Male Sprague-Dawley rats | [5] |

| Induction of CKD | 5/6 nephrectomy and high phosphate diet | 5/6 nephrectomy and high phosphate diet | [5] |

| Etelcalcetide Dose | Vehicle | 0.3, 1, or 3 mg/kg, subcutaneously, three times weekly for 6 weeks | [5] |

| Plasma PTH | Significantly elevated | Dose-dependent reduction | [6] |

| Serum Calcium | Altered | Dose-dependent changes | [6] |

Experimental Protocols

Induction of Renal Insufficiency in Rat Models

Two common methods for inducing CKD in rats are the adenine-induced model and the 5/6 nephrectomy model.

a) Adenine-Induced Chronic Kidney Disease (CKD) Model

This non-invasive method induces tubulointerstitial nephritis and progressive renal failure.[7]

-

Materials:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Standard rat chow

-

Adenine powder

-

-

Procedure:

-

Prepare a diet containing 0.75% (w/w) adenine mixed into the standard rat chow.[3][7]

-

Provide the adenine-containing diet to the rats ad libitum for a period of 4 weeks.[3]

-

Monitor the animals regularly for signs of illness, body weight, and food and water intake.

-

At the end of the 4-week period, confirm the development of renal insufficiency by measuring serum creatinine and blood urea nitrogen (BUN) levels.

-

b) 5/6 Nephrectomy (Nx) Model

This surgical model results in a reduction of renal mass, leading to hypertension and progressive renal damage.

-

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture materials

-

-

Procedure:

-

Anesthetize the rat.

-

Perform a flank incision to expose the left kidney.

-

Ligate and remove two-thirds of the left kidney.

-

Suture the incision.

-

Allow the animal to recover for one week.

-

Perform a second surgery to expose and remove the entire right kidney.[6]

-

Suture the incision and allow the animal to recover.

-

To further induce secondary hyperparathyroidism, rats can be fed a high phosphate diet.[5]

-

Etelcalcetide Administration Protocol

-

Materials:

-

Etelcalcetide hydrochloride

-

Vehicle solution (e.g., 10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5)[4]

-

Syringes and needles for subcutaneous injection

-

-

Procedure:

-

Prepare the etelcalcetide solution in the appropriate vehicle to the desired concentration (e.g., for a 0.3 mg/kg dose).

-

Administer the etelcalcetide solution or vehicle to the rats via subcutaneous injection. The frequency of administration can be once daily or three times a week, depending on the study design.[4][5]

-

Continue the administration for the specified duration of the study (e.g., 4 to 6 weeks).

-

Blood Sampling and Biochemical Analysis

-

Blood Sampling:

-

Biochemical Analysis:

Mandatory Visualizations

Signaling Pathway of Etelcalcetide Action

Etelcalcetide is a calcimimetic that allosterically modulates the calcium-sensing receptor (CaSR).[1] It binds to the CaSR and enhances its activation by extracellular calcium. This activation on parathyroid chief cells leads to a decrease in PTH secretion.[1]

Caption: Etelcalcetide's mechanism of action on the CaSR signaling pathway.

Experimental Workflow

The following diagram illustrates the general experimental workflow for administering etelcalcetide in a rat model of renal insufficiency.

Caption: Experimental workflow for etelcalcetide administration in rat models.

References

- 1. neoteryx.com [neoteryx.com]

- 2. researchgate.net [researchgate.net]

- 3. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pmda.go.jp [pmda.go.jp]

- 7. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioclima.ro [bioclima.ro]

- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 10. Standardization of A Physiologic Hypoparathyroidism Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

RP-HPLC method development and validation for Etelcalcetide analysis

Application Notes & Protocols for RP-HPLC Analysis of Etelcalcetide

Introduction

Etelcalcetide is a calcimimetic agent administered intravenously to treat secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis.[1][2] It functions by binding to and activating the calcium-sensing receptor in the parathyroid gland.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Etelcalcetide in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Etelcalcetide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are based on published and validated methods, ensuring precision, accuracy, and stability-indicating capabilities as per the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6]

Method 1: Isocratic RP-HPLC for Quantification of Etelcalcetide

This method provides a simple, rapid, and precise isocratic RP-HPLC technique for the quantification of Etelcalcetide in bulk and parenteral dosage forms.

Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Shimadzu HPLC with LC-20 AD binary gradient pump, SPD-20A UV detector |

| Column | C18G (250 mm x 4.6 mm, 5 µm)[3][4][5] |

| Mobile Phase | Acetonitrile : Methanol : Water (25:45:30 v/v/v)[3][4][5] |

| Flow Rate | 1.0 mL/min[3][4][5] |

| Detection Wavelength | 238 nm[3][4][5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | Approximately 6.201 min[3][4][5] |

Experimental Protocol

1. Preparation of Mobile Phase:

-

Precisely mix 250 mL of HPLC grade acetonitrile, 450 mL of HPLC grade methanol, and 300 mL of HPLC grade water.[4]

-

Sonicate the mixture for 10 minutes to degas.[4]

-

Filter the mobile phase through a 0.45 µm membrane filter.[4]

2. Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 50 mg of pure Etelcalcetide and transfer it into a 50 mL volumetric flask.[4]

-

Add the mobile phase to dissolve the drug completely and make up the volume to the mark.[4]

3. Preparation of Working Standard Solution (100 µg/mL):

-

Further dilute the standard stock solution with the mobile phase to obtain a final concentration of 100 µg/mL.[4]

4. Sample Preparation:

-

For parenteral dosage forms, dilute the formulation with the mobile phase to achieve a concentration within the linearity range.

5. System Suitability:

-

Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

%RSD of peak areas: ≤ 2.0

-

6. Analysis Procedure:

-

Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

-

Record the chromatograms and calculate the amount of Etelcalcetide in the sample by comparing the peak area with that of the standard.

Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 3.75 - 22.5 µg/mL[3][4][5][7] |

| Correlation Coefficient (r²) | 0.9999[3][4][5][7] |

| Accuracy (% Recovery) | Within 98-102% |

| Precision (% RSD) | < 2.0%[2] |

| Robustness | The method remains unaffected by small, deliberate variations in flow rate and mobile phase composition. |

| Limit of Detection (LOD) | Method is sensitive for the detection of low concentrations. |

| Limit of Quantification (LOQ) | Method is sensitive for the quantification of low concentrations. |

Workflow for Method 1 Development and Validation

Caption: Workflow for the development and validation of the isocratic RP-HPLC method.

Method 2: Stability-Indicating Isocratic RP-HPLC for Etelcalcetide

This method is designed to be stability-indicating, capable of separating Etelcalcetide from its degradation products formed under various stress conditions.[1]

Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Waters HPLC with UV detector |

| Column | Inertsil ODS (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | OPA Buffer : Methanol (50:50 v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 235 nm[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient (25°C)[1] |

| Run Time | 8 min[1] |

| Retention Time | Approximately 4.653 min[1][2] |

Experimental Protocol

1. Preparation of Mobile Phase:

-

Prepare Ortho-Phosphoric Acid (OPA) buffer and filter it.

-

Mix the OPA buffer and HPLC grade methanol in a 50:50 ratio.[1][2]

-

Degas the mobile phase by sonication.

2. Preparation of Standard Solution:

-

Accurately weigh and transfer 100 mg of Etelcalcetide into a 10 mL volumetric flask.[1]

-

Add about 7 mL of the diluent (mobile phase) and sonicate to dissolve.[1]

-

Make up the volume to the mark with the diluent.[1]

-

Further dilute to obtain a working concentration within the linear range.

3. Forced Degradation Studies Protocol:

-

Acid Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N HCl and keep for a specified time. Neutralize the solution before injection.[1]

-

Base Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N NaOH and keep for a specified time. Neutralize the solution before injection.

-

Oxidative Degradation: To 0.6 mL of the stock solution, add 1 mL of 30% w/v hydrogen peroxide.[1]

-

Thermal Degradation: Keep the drug sample in a hot air oven at 110°C for 3 hours.[1]

-

Photolytic Degradation: Expose the drug solution to UV light for a specified duration.

4. Analysis Procedure:

-

Equilibrate the column with the mobile phase for 30-40 minutes.[1]

-

Inject the blank, standard, sample, and degraded sample solutions.

-

Monitor the chromatograms for the appearance of any degradation peaks and assess the peak purity of the main Etelcalcetide peak.

Method Validation Summary

| Validation Parameter | Result |

| Linearity | The method demonstrates good linearity over the tested concentration range. |

| Correlation Coefficient (r²) | 0.999[1][2] |

| Accuracy (% Recovery) | High percentage recovery indicates the accuracy of the method. |

| Precision (% RSD) | Low %RSD values for intraday and interday precision studies.[1] |

| Specificity | The method is specific, as shown by the separation of the drug from its degradation products. |

| Limit of Detection (LOD) | 3.00 µg/mL (based on S/N ratio)[1] |

| Limit of Quantification (LOQ) | 9.98 µg/mL (based on S/N ratio)[1] |

Forced Degradation Results Summary

| Stress Condition | % Degradation | Observations |

| Acid Hydrolysis (0.1N HCl) | Significant | Degradation peaks observed. |

| Base Hydrolysis (0.1N NaOH) | Significant | Degradation peaks observed. |

| Oxidation (30% H₂O₂) | Significant | Degradation peaks observed.[1] |

| Thermal (110°C) | Moderate | Degradation observed.[1] |

| Photolytic (UV light) | Slight | Minor degradation observed. |

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating RP-HPLC method.

Conclusion

The described RP-HPLC methods are suitable for the routine quality control and stability testing of Etelcalcetide. Method 1 offers a straightforward approach for quantification, while Method 2 provides a robust, stability-indicating assay. The choice of method will depend on the specific analytical requirements. It is essential to perform system suitability tests before each analytical run to ensure the continued validity of the results. All methods should be validated in accordance with ICH guidelines to ensure they are fit for their intended purpose.[8][9]

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ETELCALCETIDE IN BULK AND ITS DOSAGE FORM USING RP-HPLC [zenodo.org]

- 3. rjptonline.org [rjptonline.org]

- 4. RP-HPLC Method for Quantification of Etelcalcetide in Bulk and Parentral Dosage Form - ProQuest [proquest.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]